6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core.
Preparation Methods
The synthesis of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core.
Chemical Reactions Analysis
6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling .
Comparison with Similar Compounds
Compared to other similar compounds, 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate stands out due to its unique structure and diverse applications. Similar compounds include:
Thiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound’s unique combination of a pyrrolo[1,2-c][1,3]thiazole core with dimethyl and fluorophenyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWRJBGLLLEOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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